REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][S:5]([C:8]1[S:12][C:11]([S:13]([NH2:16])(=[O:15])=[O:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6].N1C=CC=CC=1.[CH3:23][O:24][CH2:25][C:26](Cl)=[O:27]>C1COCC1.ClC(Cl)C>[CH3:23][O:24][CH2:25][C:26]([O:1][CH2:2][CH2:3][CH2:4][S:5]([C:8]1[S:12][C:11]([S:13]([NH2:16])(=[O:15])=[O:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6])=[O:27]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
OCCCS(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The oily residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate the ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
giving an oily residue
|
Type
|
CUSTOM
|
Details
|
A crystalline product was obtained
|
Type
|
TEMPERATURE
|
Details
|
cooling to 0° C
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COCC(=O)OCCCS(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |